molecular formula C7H10O2 B6160318 1-cyclopropyl-3-methoxyprop-2-en-1-one CAS No. 59533-59-4

1-cyclopropyl-3-methoxyprop-2-en-1-one

Cat. No.: B6160318
CAS No.: 59533-59-4
M. Wt: 126.2
InChI Key:
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Description

1-cyclopropyl-3-methoxyprop-2-en-1-one (CMPO) is a cyclic ether derivative of prop-2-en-1-one, which is an important building block in organic synthesis. It is a versatile compound with a wide range of synthetic and biological applications. CMPO is a colorless, water-soluble, and volatile liquid with a high boiling point. It is used as an intermediate in the synthesis of a variety of organic compounds, including drugs, polymers, and catalysts. It is also used in the synthesis of polymers, polyurethanes, and polycarbonates.

Mechanism of Action

1-cyclopropyl-3-methoxyprop-2-en-1-one acts as a substrate in organic synthesis, acting as a reactive intermediate in the formation of a variety of organic compounds. It can react with other compounds to form cyclic ether derivatives, which are important building blocks in organic synthesis. This compound can also act as a catalyst in the formation of polymers, polyurethanes, and polycarbonates.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects in humans. However, it has been shown to have indirect effects, such as increasing the solubility of drugs in water, which can increase the bioavailability of drugs. This compound has also been shown to increase the stability of drugs in solution, which can increase their shelf life.

Advantages and Limitations for Lab Experiments

1-cyclopropyl-3-methoxyprop-2-en-1-one has several advantages for use in laboratory experiments. It is a colorless, water-soluble, and volatile liquid with a high boiling point, which makes it easy to handle and store. It is also a versatile compound, with a wide range of synthetic and biological applications. However, this compound is a highly reactive compound and can be hazardous if not handled properly. It should be stored in an inert atmosphere such as nitrogen or argon, and gloves and safety glasses should be worn when handling it.

Future Directions

1-cyclopropyl-3-methoxyprop-2-en-1-one has a wide range of potential applications in organic synthesis, drug discovery, and biochemistry. It could be used to synthesize a variety of organic compounds, including drugs, polymers, and catalysts. It could also be used in the synthesis of polymers, polyurethanes, and polycarbonates. Additionally, this compound could be used to increase the solubility of drugs in water and to increase their shelf life. Further research is needed to explore the potential of this compound in these and other applications.

Synthesis Methods

1-cyclopropyl-3-methoxyprop-2-en-1-one can be synthesized from prop-2-en-1-one by a variety of methods. The most common method is the reaction of prop-2-en-1-one with an alkoxide such as sodium ethoxide in the presence of a catalyst such as sodium hydroxide. This reaction produces a cyclic ether derivative of prop-2-en-1-one, which is this compound. This reaction is usually carried out in an inert atmosphere such as nitrogen or argon.

Scientific Research Applications

1-cyclopropyl-3-methoxyprop-2-en-1-one has been widely used in scientific research, particularly in the fields of organic synthesis, drug discovery, and biochemistry. It has been used in the synthesis of several drugs, including the anti-inflammatory drug naproxen and the anticonvulsant lamotrigine. This compound has also been used in the synthesis of polymers, polyurethanes, and polycarbonates. It has been used in the synthesis of catalysts, such as palladium-based catalysts, and it has been used as a solvent in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-3-methoxyprop-2-en-1-one involves the condensation of cyclopropyl ketone with methoxyacetaldehyde followed by dehydration of the resulting intermediate.", "Starting Materials": [ "Cyclopropyl ketone", "Methoxyacetaldehyde", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ { "Step 1": "Mix cyclopropyl ketone and methoxyacetaldehyde in ethanol and add sodium hydroxide solution to the mixture." }, { "Step 2": "Heat the mixture under reflux for several hours until the reaction is complete." }, { "Step 3": "Cool the reaction mixture and extract the product with ethyl acetate." }, { "Step 4": "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure." }, { "Step 5": "Purify the crude product by column chromatography to obtain 1-cyclopropyl-3-methoxyprop-2-en-1-one as a yellow oil." } ] }

59533-59-4

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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